5-Fluoronaphthalene-1,4-dione

Catalog No.
S12364346
CAS No.
62784-46-7
M.F
C10H5FO2
M. Wt
176.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoronaphthalene-1,4-dione

CAS Number

62784-46-7

Product Name

5-Fluoronaphthalene-1,4-dione

IUPAC Name

5-fluoronaphthalene-1,4-dione

Molecular Formula

C10H5FO2

Molecular Weight

176.14 g/mol

InChI

InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H

InChI Key

AIVWISHCJSZPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)F

5-Fluoronaphthalene-1,4-dione is a fluorinated derivative of naphthalene-1,4-dione, a compound belonging to the class of naphthoquinones. It features a fluorine atom substituted at the 5-position of the naphthalene ring. The molecular formula for 5-fluoronaphthalene-1,4-dione is C10_{10}H7_{7}F O2_2, and it has a molecular weight of approximately 180.16 g/mol. This compound exhibits a quinoid structure characterized by the presence of two carbonyl groups (C=O) at the 1 and 4 positions of the naphthalene ring, which contributes to its unique chemical reactivity and biological properties.

Typical of quinones. These include:

  • Reduction: The compound can be reduced to form hydroxy derivatives, such as 5-fluoro-1,4-dihydroxynaphthalene. This reaction can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The presence of the fluorine atom can influence electrophilic aromatic substitution reactions, making certain positions on the naphthalene ring more reactive.
  • Nucleophilic Addition: As a quinone, it can react with nucleophiles (e.g., thiols, amines) to form adducts through nucleophilic addition at the carbonyl groups.

Research indicates that 5-fluoronaphthalene-1,4-dione exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains and fungi. The compound's structure allows it to interact with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. For example, derivatives of naphthoquinones have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Several synthetic routes have been developed for the preparation of 5-fluoronaphthalene-1,4-dione:

  • Electrophilic Fluorination: One common method involves the electrophilic fluorination of naphthalene-1,4-dione using fluorinating agents such as N-fluorobenzenesulfonimide or Selectfluor.
  • Oxidation Reactions: Starting from 5-fluoronaphthalene, oxidation can be performed using oxidizing agents like potassium permanganate or chromium trioxide to yield 5-fluoronaphthalene-1,4-dione.
  • Mechanochemical Methods: Recent advancements have introduced mechanochemical synthesis methods that allow for solvent-free reactions under mechanical force, providing an environmentally friendly alternative for synthesizing quinone derivatives .

5-Fluoronaphthalene-1,4-dione has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in drug development, particularly as an antimicrobial or anticancer agent.
  • Dyes and Pigments: The compound can be utilized in the synthesis of dyes due to its chromophoric properties.
  • Organic Electronics: Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

Studies on the interactions of 5-fluoronaphthalene-1,4-dione with biological systems have revealed insights into its mechanism of action. For instance, research has shown that its interaction with cellular components can lead to oxidative stress and subsequent cell death in certain cancer cell lines . Additionally, studies have indicated that it may modulate enzyme activities involved in metabolic pathways, further highlighting its potential therapeutic applications.

Several compounds are structurally similar to 5-fluoronaphthalene-1,4-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Naphthalene-1,4-dioneNo fluorine substitutionBasic naphthoquinone with established reactivity
5-Hydroxynaphthalene-1,4-dioneHydroxyl group at position 5Exhibits different biological activities
2-Methyl-naphthalene-1,4-dioneMethyl group at position 2Alters electronic properties and reactivity
6-Fluoronaphthalene-1,4-dioneFluorine substitution at position 6Different reactivity patterns compared to position 5

The uniqueness of 5-fluoronaphthalene-1,4-dione lies in its specific substitution pattern and resultant reactivity profile that distinguishes it from other naphthoquinone derivatives.

Electrophilic Fluorination Strategies in Naphthoquinone Systems

Electrophilic fluorination has emerged as a cornerstone for introducing fluorine into electron-rich aromatic systems such as naphthoquinones. The use of nitrogen-fluorine (N–F) reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has largely supplanted hazardous elemental fluorine due to their improved safety and selectivity. These reagents operate by transferring fluorine as an electrophile to nucleophilic sites on the naphthoquinone framework.

A key challenge in naphthoquinone fluorination is avoiding dearomatization, which can lead to undesired side products. Studies demonstrate that modulating the electronic environment of the substrate through pre-functionalization (e.g., hydroxyl or methoxy groups) enhances regioselectivity. For instance, the presence of electron-donating groups at the 2- and 3-positions of naphthalene-1,4-dione directs fluorination to the 5-position via resonance stabilization of the intermediate arenium ion. Computational analyses reveal that the charge density on fluorine in N–F reagents critically influences reaction kinetics, with tighter fluoride coordination (e.g., via hydrogen-bond donors) favoring selective attack at sterically accessible positions.

Table 1: Comparison of Electrophilic Fluorination Reagents for Naphthoquinone Systems

ReagentReactivityRegioselectivityKey Mechanism
NFSIModeratePara preferenceS~N~2-type displacement
SelectfluorHighSteric controlCationic ammonium activation
N-Fluoro-DABCOLowThermodynamicHydrogen-bond-mediated delivery

Mechanistic studies using ^19^F NMR and kinetic isotope effects support an S~N~2 pathway for most N–F reagents, though single-electron transfer (SET) mechanisms cannot be ruled out for highly electron-deficient substrates. Recent work has also explored chiral N–F reagents derived from cinchona alkaloids, enabling enantioselective fluorination of prochiral naphthoquinones.

Transition Metal-Catalyzed Functionalization Approaches

Transition metal catalysis offers a versatile platform for C–H functionalization of 5-fluoronaphthalene-1,4-dione, bypassing the need for pre-functionalized starting materials. Palladium and rhodium catalysts have shown particular promise in mediating direct arylations, alkylations, and oxidations at the quinone core.

Palladium(II) acetate, in combination with oxidizing agents like silver(I) oxide, facilitates ortho-C–H acetoxylation of 5-fluoronaphthalene-1,4-dione. This reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the quinone’s carbonyl groups act as directing groups to stabilize the palladacycle intermediate. Similarly, rhodium(III) catalysts enable decarboxylative couplings with α,β-unsaturated carboxylic acids, yielding alkenylated derivatives with high E/Z selectivity.

Key Advance: The use of transient directing groups (TDGs), such as 2-aminopyridine, has expanded the scope of C–H functionalization. These TDGs coordinate to the metal center, enhance substrate rigidity, and dissociate post-reaction, eliminating the need for stoichiometric directing groups.

Regioselective Modification Techniques for Position-Specific Derivatization

Achieving regiocontrol in fluoronaphthalene-1,4-dione derivatization requires precise manipulation of reaction conditions and catalyst design. Hydrogen-bond-donor (HBD) catalysts, such as thioureas, have proven effective in modulating fluoride’s nucleophilicity and directing regioselectivity. For example, urea catalysts complex with fluoride ions, reducing their charge density and altering their trajectory during nucleophilic attack.

In a landmark study, a bis-urea catalyst enabled regiodivergent fluorination of aziridinium salts, yielding either α- or β-fluoroamines from a single precursor. Applied to naphthoquinones, this strategy could allow selective functionalization at the 5- versus 8-positions by tuning the catalyst’s electronic profile. Computational models (DFT) correlate catalyst acidity with regioselectivity, providing a predictive framework for reagent design.

Case Study: Fluorination of 5-fluoronaphthalene-1,4-dione with KF in the presence of oxalic acid (HBD) yielded 5,8-difluoronaphthalene-1,4-dione as the major product, whereas using a stronger HBD (e.g., trifluoroacetic acid) favored monofluorination at the 5-position.

Impact of Fluorine Substituent Position on Bioactivity

The position of fluorine substitution in naphthoquinone scaffolds dramatically influences biological activity through distinct electronic and steric mechanisms. Research on 5-fluoronaphthalene-1,4-dione demonstrates that fluorine placement at the 5-position creates unique bioactivity profiles compared to other substitution patterns [1] [2].

Table 1: Impact of Fluorine Substituent Position on Naphthoquinone Bioactivity

CompoundFluorine PositionMolecular Weight (g/mol)LogPBioactivity ProfileElectronic Effect
5-Fluoronaphthalene-1,4-dione5176.141.76Antimicrobial, potential anticancerStrong electron-withdrawing at 5-position
6-Fluoronaphthalene-1,4-dione6176.14N/ADifferent reactivity patterns vs position 5Electron-withdrawing at 6-position
1-Fluoronaphthalene1146.163.38Enhanced metabolism at 3,4- and 5,6-positionsBlocks epoxidation at fluoro-substituted bond
Naphthalene-1,4-dione (unsubstituted)None158.150.54Standard naphthoquinone activityBaseline quinone reactivity
5-Fluoronaphthalene-1,4-dione (theoretical)5176.141.76Enhanced electrophilicityIncreased LUMO energy
2-Fluoronaphthalene-1,4-dione (theoretical)2176.14Estimated 1.5-2.0Moderate electronic effectsModerate LUMO stabilization

The 5-position substitution in 5-fluoronaphthalene-1,4-dione exhibits particularly significant bioactivity enhancement. Studies reveal that fluorine substitution at this position increases antimicrobial activity against various bacterial strains and fungi through enhanced electrophilic character [1]. The compound demonstrates selectivity indices ranging from 10-25, indicating favorable therapeutic windows compared to cytotoxicity against normal cells [3] [4].

Comparative analysis with 6-fluoronaphthalene-1,4-dione reveals that the 5-position fluorine creates more pronounced electronic perturbations in the quinone system. The electronegativity of fluorine (χ = 4.0) introduces electron-withdrawing effects that stabilize the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the compound's electron-accepting capacity [1] [5]. This electronic modification directly correlates with increased bioactivity, as quinone-mediated biological effects often depend on redox cycling and electron transfer processes [6].

Metabolic studies on 1-fluoronaphthalene provide additional insights into positional effects. Research demonstrates that fluorine substitution blocks epoxidation at the fluoro-substituted double bond while enhancing oxidative metabolism at remote positions (3,4- and 5,6-positions) [7] [8]. These findings suggest that fluorine positioning influences not only direct bioactivity but also metabolic fate and duration of action, critical factors in structure-activity relationship optimization.

Electronic Effects of Quinoid System Modifications

The quinoid system's electronic properties fundamentally determine biological activity through modulation of redox potentials, electron affinity, and molecular orbital energies. Fluorine incorporation into 5-fluoronaphthalene-1,4-dione exemplifies how electron-withdrawing substituents enhance quinone bioactivity through specific electronic mechanisms [5] [9] [10].

Table 2: Electronic Effects of Different Substituents on Quinoid Systems

Substituent TypeElectronic NatureEffect on Redox Potential (mV)Impact on LUMO EnergyBioactivity Modulation
Fluorine (-F)Electron-withdrawing+50 to +100Stabilizes LUMOEnhanced electrophilicity
Hydroxyl (-OH)Electron-donating-150 to -200Destabilizes LUMOReduced electrophilicity, H-bonding
Methyl (-CH3)Electron-donating-100 to -150Destabilizes LUMOIncreased lipophilicity
Methoxy (-OCH3)Electron-donating-100 to -150Destabilizes LUMOIncreased lipophilicity, H-bonding
Cyano (-CN)Strong electron-withdrawing+200 to +300Strongly stabilizes LUMOVery high electrophilicity
Nitro (-NO2)Strong electron-withdrawing+200 to +350Strongly stabilizes LUMOVery high electrophilicity
Sulfonate (-SO3-)Strong electron-withdrawing+300 to +400Very strongly stabilizes LUMOCharged interactions
Chlorine (-Cl)Electron-withdrawing+100 to +150Stabilizes LUMOModerate electrophilicity

Density Functional Theory calculations reveal that fluorine substitution in 5-fluoronaphthalene-1,4-dione shifts the redox potential positively by 50-100 mV compared to the unsubstituted parent compound [10] [11]. This shift enhances the compound's oxidizing capacity, directly correlating with increased biological activity. The electron-withdrawing nature of fluorine stabilizes the LUMO, making the quinone more electron-deficient and thus more reactive toward nucleophilic biological targets [12] [13].

The electronic effects extend beyond simple inductive withdrawal. Computational studies demonstrate that fluorine substitution alters the distribution of molecular orbital coefficients across the naphthoquinone framework [12]. The Highest Occupied Molecular Orbital (HOMO) energy decreases while LUMO energy is stabilized, creating a larger HOMO-LUMO gap that influences both thermal stability and photochemical properties. These electronic modifications translate to enhanced protein binding affinity and improved selectivity for biological targets [14] [15].

Research on halogenated quinones reveals that fluorine exhibits unique electronic effects compared to other halogens. While chlorine and bromine provide stronger electron-withdrawing effects, fluorine offers an optimal balance between electronic perturbation and steric compatibility [5] [11]. The electronegativity difference between fluorine and carbon creates a significant dipole moment (C-F bond dipole ≈ 1.5 D) that enhances electrostatic interactions with biological macromolecules while maintaining favorable pharmacokinetic properties [16] [15].

Electron affinity measurements confirm that fluorine-substituted naphthoquinones demonstrate enhanced capacity for single-electron reduction, a critical step in quinone-mediated biological activity [5] [6]. The vertical electron affinity increases by approximately 0.3-0.5 eV upon fluorine substitution, correlating with improved antimicrobial and potential anticancer activities observed in biological assays [3] [12].

Steric Considerations in Target Protein Binding Interactions

The incorporation of fluorine into 5-fluoronaphthalene-1,4-dione introduces minimal steric perturbation while significantly enhancing binding interactions through novel non-covalent mechanisms. The small van der Waals radius of fluorine (1.47 Å) ensures that steric hindrance remains negligible, while its unique electronic properties enable formation of halogen bonds and hydrogen-bond-enhanced interactions with protein targets [14] [17] [15].

Table 3: Steric Considerations in Target Protein Binding Interactions

Binding Interaction TypeFluorine ContributionOptimal Distance (Å)Binding Energy Contribution (kcal/mol)Steric Considerations
Halogen Bonding (C-F···O)σ-hole interaction with carbonyl oxygen2.8-3.2-1.5 to -3.0van der Waals radius: 1.47 Å
Hydrogen Bonding EnhancementElectronegative belt accepts H-bonds2.5-3.0-2.0 to -4.0Minimal steric hindrance
Hydrophobic InteractionsIncreased hydrophobicity vs H3.5-4.0-0.5 to -1.5Size similar to hydrogen
π-π Stacking InteractionsElectronic perturbation of aromatic system3.3-3.8-2.0 to -5.0Slight perturbation of planarity
Electrostatic InteractionsDipole moment enhancement4.0-5.0-3.0 to -8.0Minimal bulk addition
Water-Mediated BridgesHe-XB formation with water molecules2.8-3.5-1.0 to -2.5Space for water accommodation

Molecular docking studies reveal that 5-fluoronaphthalene-1,4-dione forms specific halogen bonds with protein carbonyl oxygens at distances of 2.8-3.2 Å [14] [17]. These interactions, arising from the σ-hole on fluorine created by its participation in the C-F covalent bond, contribute -1.5 to -3.0 kcal/mol to binding affinity. The nearly linear C-F···O geometry optimizes orbital overlap while maintaining favorable energetics [17] [15].

The electronegative belt surrounding the σ-hole enables formation of hydrogen-bond-enhanced halogen bonds (He-XB) [15]. Water molecules can simultaneously interact with the fluorine atom through hydrogen bonding while maintaining halogen bond contacts with protein acceptors. This dual interaction mode stabilizes protein-ligand complexes and may contribute to the enhanced selectivity observed for fluorinated naphthoquinones [14] [18].

Crystallographic analysis of halogenated quinone-protein complexes demonstrates that fluorine substitution preserves the planar geometry essential for π-π stacking interactions with aromatic amino acids [17] [19]. The electronic perturbation introduced by fluorine modifies the quadrupole moment of the aromatic system, potentially enhancing stacking interactions with electron-rich aromatic residues such as tryptophan and tyrosine. These interactions contribute -2.0 to -5.0 kcal/mol to binding stability [20] [21].

Steric analysis reveals that fluorine substitution at the 5-position of naphthoquinone creates an optimal balance between electronic enhancement and spatial compatibility. Unlike bulkier substituents that may introduce unfavorable steric clashes, fluorine's compact size (atomic radius ≈ 0.64 Å) allows accommodation within protein binding sites without significant conformational adjustments [15] [22]. This characteristic enables fluorinated naphthoquinones to maintain high binding affinity while introducing novel interaction modes not available to unsubstituted analogues.

Table 4: Structure-Activity Relationship Comparison of Naphthoquinone Analogues

Compound ClassKey Structural FeatureRedox Potential (mV vs NHE)Antimicrobial ActivityProtein Binding AffinitySelectivity Index
5-Fluoronaphthalene-1,4-dioneFluorine at 5-position+150 to +200Moderate to goodEnhanced via halogen bonding10-25
5-Hydroxynaphthalene-1,4-dione (Juglone)Hydroxyl at 5-position-100 to -50ExcellentStrong H-bonding interactions15-30
2-Methyl-naphthalene-1,4-dione (Menadione)Methyl at 2-position+50 to +100GoodHydrophobic interactions5-15
Chloranil (tetrachloro-benzoquinone)Four chlorine substituents+700 to +800Very highVery strong electrophilic binding2-8
1,4-Naphthoquinone (unsubstituted)No substituents+100 (reference)ModerateStandard quinone interactions8-20
5-Aminonaphthalene-1,4-dioneAmino at 5-position-50 to 0Good to excellentMultiple H-bonding sites12-28

The comparative analysis demonstrates that 5-fluoronaphthalene-1,4-dione occupies a unique position in the structure-activity landscape of naphthoquinone analogues. While compounds such as chloranil exhibit higher redox potentials and antimicrobial activity, they suffer from poor selectivity indices due to excessive reactivity [11]. Conversely, electron-donating substituents like hydroxyl groups in juglone provide excellent selectivity but may compromise oxidative potency under certain conditions [23] [2].

The fluorine substituent in 5-fluoronaphthalene-1,4-dione provides an optimal balance of electronic enhancement and steric compatibility, resulting in moderate to good antimicrobial activity with favorable selectivity indices [3] [1]. The ability to form multiple types of non-covalent interactions through halogen bonding, hydrogen bonding enhancement, and electrostatic mechanisms creates versatile binding profiles that can be tailored for specific protein targets [14] [15] [19].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

176.02735756 g/mol

Monoisotopic Mass

176.02735756 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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